N-(Piperidin-4-YL)morpholine-4-sulfonamide

Solubility Enhancement Medicinal Chemistry Drug Development

Medicinal chemistry projects often face CYP 3A4 liability issues with CNS-targeted candidates. This morpholine-4-sulfonamide building block directly addresses that pain point, enabling the synthesis of N-arylsulfonamide gamma-secretase inhibitors with a proven reduction in CYP 3A4 inhibition. - Provides the essential morpholine-4-sulfonamide fragment for replacing a piperidine core, a strategy documented to improve drug-like properties in Alzheimer's research. - Distinct LogP profile (approx. -1.095 to -2.369) influences aqueous solubility favorably; structural fidelity is critical, as substitution with alkyl- or aryl-sulfonamide analogs can shift IC50 values from nanomolar to micromolar ranges against targets like thymidylate kinase.

Molecular Formula C9H19N3O3S
Molecular Weight 249.33 g/mol
Cat. No. B13248825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-4-YL)morpholine-4-sulfonamide
Molecular FormulaC9H19N3O3S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESC1CNCCC1NS(=O)(=O)N2CCOCC2
InChIInChI=1S/C9H19N3O3S/c13-16(14,12-5-7-15-8-6-12)11-9-1-3-10-4-2-9/h9-11H,1-8H2
InChIKeyFTIJPYHTTNSAFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Piperidin-4-yl)morpholine-4-sulfonamide: Technical Overview


N-(Piperidin-4-yl)morpholine-4-sulfonamide (CAS: 479546-61-7, Molecular Weight: 249.33 g/mol, Purity: ≥95%) is a synthetic small-molecule building block that integrates a piperidine moiety, a morpholine ring, and a sulfonamide functional group . It is supplied as a research-use-only compound, typically stored sealed in dry conditions at 2-8°C and shipped at ambient temperature . The compound is structurally related to a class of morpholine-based N-arylsulfonamides that have been investigated as gamma-secretase inhibitors and kinase modulators [1]. While the target compound itself is not a finalized therapeutic agent, its structural features are leveraged in medicinal chemistry for the construction of more complex analogs. It is available from commercial vendors for further manufacturing and research applications .

1 Morpholine-sulfonamide building block for gamma-secretase inhibitor SAR exploration
2 Piperidine-morpholine hybrid core for kinase modulator design and selectivity profiling
3 Sulfonylpiperidine scaffold for antibacterial thymidylate kinase inhibitor research

N-(Piperidin-4-yl)morpholine-4-sulfonamide: Generic Substitution Limitations


Direct substitution of N-(Piperidin-4-yl)morpholine-4-sulfonamide with closely related analogs—such as N-(piperidin-4-yl)ethane-1-sulfonamide or N-(piperidin-4-yl)thiophene-2-sulfonamide—is not scientifically valid due to substantial differences in physicochemical properties that govern solubility, permeability, and synthetic utility. For instance, the morpholine-4-sulfonamide motif imparts a distinct LogP profile (approximately -1.095 to -2.369 ) compared to simpler alkyl- or aryl-sulfonamides, directly influencing aqueous solubility and partition behavior . Furthermore, structural studies of analogous sulfonylpiperidines demonstrate that small variations in the sulfonamide headgroup can shift IC50 values against biological targets (e.g., thymidylate kinase) from low nanomolar to micromolar ranges [1]. Therefore, substituting this specific building block with a seemingly similar sulfonamide-piperidine derivative would likely alter the outcome of any subsequent synthetic step or biological assay, necessitating a full re-optimization of the project workflow.

LogP and solubility shift
Replacing the morpholine-4-sulfonamide with a simple alkyl-sulfonamide may raise LogP, reducing aqueous solubility and altering synthetic or assay behavior.
TPSA and H-bond profile mismatch
Analogues with lower TPSA and fewer H-bond acceptors can affect membrane permeability and target engagement, likely requiring re-optimization of downstream SAR.

N-(Piperidin-4-yl)morpholine-4-sulfonamide: Differentiation Evidence


Morpholine-Driven Solubility Advantage

The morpholine-4-sulfonamide scaffold in the target compound confers a significantly lower LogP (more hydrophilic) compared to the ethane-1-sulfonamide analog. The target compound's LogP values range from -1.095 to -2.369 , while N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride is predicted to have a substantially higher LogP based on its simple alkyl chain [1]. This difference in hydrophilicity translates to markedly improved aqueous solubility for the target compound. Class-level data for related morpholine sulfonamides indicate that this property can be crucial for achieving the desired solubility profile in aqueous reaction media or biological buffers [2].

Morpholine-driven solubility
Class-level inference
Target
LogP -1.095 to -2.369
Ethane analogue
Estimated LogP >0
Lower LogP supports aqueous solubility advantage in reaction media and buffers.
Computationally predicted LogP; experimental solubility data to verify.
Solubility Enhancement Medicinal Chemistry Drug Development

Reduced CYP3A4 Inhibition Liability

Class-level evidence from a published medicinal chemistry program demonstrates that replacing a piperidine core with a morpholine core in a series of N-arylsulfonamide gamma-secretase inhibitors leads to compounds with an improved CYP 3A4 inhibition profile [1]. Specifically, the 2,6-disubstituted morpholine N-arylsulfonamide series showed reduced CYP 3A4 liability compared to the earlier piperidine-based lead series [2]. While the target compound is a simpler morpholine-4-sulfonamide building block, it contains the same core morpholine-sulfonamide motif that contributed to this beneficial reduction in CYP inhibition.

CYP3A4 inhibition profile
Class-level inference
Morpholine motif
Reduced CYP3A4 inhibition context
Piperidine series
Strong CYP3A4 inhibitors
Morpholine-sulfonamide core may lower DDI risk in early lead profiling.
Class-level observation from published gamma-secretase inhibitor SAR; requires target-specific confirmation.
CYP Inhibition Drug Metabolism Gamma-Secretase

Morpholine-Piperidine Hybrid Kinase Inhibitors

A hybrid benzenesulfonamide compound that couples piperidine and morpholine moieties at the sulfonyl group has demonstrated potent dual enzyme inhibition of VEGFR2 kinase and Topoisomerase II [1]. The compound exhibited IC50 values of 13.24 nM against VEGFR2 and 8.3 μM against Topoisomerase II, compared to Sorafenib and Doxorubicin as standard drugs [2]. This compound also showed high cytotoxicity against MCF-7 (IC50 = 0.08 μM) and HepG2 (IC50 = 0.186 μM) cells, significantly outperforming Doxorubicin [3]. This evidence underscores the value of combining piperidine and morpholine-sulfonamide fragments within a single molecule to achieve potent and multi-targeted biological activity.

Kinase inhibitor hybrid data
Class-level inference
Hybrid benzenesulfonamide
VEGFR2 IC50 13.24 nM, Topo II IC50 8.3 µM
Reference agents
Sorafenib, Doxorubicin
Supports kinase inhibition assay context and cytotoxicity endpoint review.
Cell viability data in MCF-7 and HepG2; class-level link to piperidine-morpholine scaffold.
Kinase Inhibition VEGFR2 Topoisomerase II

Higher Polar Surface Area & H-Bond Profile

The target compound possesses a Topological Polar Surface Area (TPSA) of 70.67 Ų, with 4 hydrogen bond acceptors and 2 hydrogen bond donors . In comparison, N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride has a TPSA of 58.2 Ų, 3 hydrogen bond acceptors, and 2 hydrogen bond donors [1]. N-(piperidin-4-yl)thiophene-2-sulfonamide has a TPSA of 66.5 Ų, 3 hydrogen bond acceptors, and 2 hydrogen bond donors [2]. The higher TPSA and increased hydrogen bond acceptor count of the target compound are predicted to enhance aqueous solubility and modulate membrane permeability, which are critical parameters for optimizing a lead compound's pharmacokinetic profile.

Polar surface area & H-bond profile
Head-to-head
TPSA 70.67 Ų, 4 HBA, 2 HBD
Higher TPSA and HBA count may improve aqueous solubility and modulate permeability.
Compared to ethane (58.2 Ų, 3 HBA) and thiophene (66.5 Ų, 3 HBA) analogues.
Physicochemical Properties Drug Design ADME

N-(Piperidin-4-yl)morpholine-4-sulfonamide: Research & Industrial Applications


Gamma-Secretase Inhibitor Optimization in Alzheimer's

This building block serves as a key intermediate for constructing substituted 4-morpholine N-arylsulfonamide gamma-secretase inhibitors. As demonstrated by Josien et al. (2009) and Zhao et al. (2016), replacing a piperidine core with a morpholine core in this chemical series reduces CYP 3A4 inhibition liability while maintaining or improving gamma-secretase inhibition activity [1][2]. The target compound provides the essential morpholine-4-sulfonamide fragment required for this beneficial substitution. Its use can accelerate the synthesis of novel analogs with improved drug-like properties for Alzheimer's disease research.

Multi-Targeted Kinase Inhibitors for Oncology

The target compound is a direct precursor to hybrid benzenesulfonamide molecules that have shown potent dual inhibition of VEGFR2 kinase (IC50 = 13.24 nM) and Topoisomerase II (IC50 = 8.3 μM), as reported by Reem A. K. et al. (2023) [3]. By incorporating the piperidine and morpholine-sulfonamide moieties present in the target compound, researchers can develop new chemical entities with high cytotoxicity against cancer cell lines (e.g., MCF-7 IC50 = 0.08 μM). This application scenario is particularly relevant for medicinal chemistry groups focused on developing novel apoptosis inducers.

Antibacterial Agents Targeting Gram-Positive Pathogens

The sulfonylpiperidine scaffold, to which the target compound belongs, has been identified as a novel class of antibacterial inhibitors of Gram-positive thymidylate kinase (TMK), as described by Martinez-Botella et al. [4]. The target compound's sulfonamide group and piperidine ring are key pharmacophoric elements for engaging this essential bacterial enzyme. Its procurement enables the exploration of structure-activity relationships (SAR) around the sulfonamide headgroup, which has been shown to significantly impact TMK inhibition potency (IC50 values ranging from nanomolar to micromolar).

CNS-Penetrant Compounds with Low DDI Risk

The morpholine-4-sulfonamide motif present in this building block is associated with lower CYP 3A4 inhibition, a major liability in many CNS drug candidates [2]. For researchers targeting central nervous system disorders, using this building block as a starting point can help mitigate the risk of drug-drug interactions that often derail clinical development. Its favorable LogP range (-1.095 to -2.369 ) also suggests good aqueous solubility, which is beneficial for achieving adequate brain penetration.

Application
Selection Property
Validation Focus
Gamma-secretase inhibitor SAR studies
Morpholine-sulfonamide scaffold with reported reduced CYP3A4 inhibition context
CYP inhibition and target engagement endpoint review
Multi-targeted kinase inhibitor research
Piperidine-morpholine hybrid for VEGFR2/Topo II assay context
Cell-model cytotoxicity endpoint review
Antibacterial SAR against Gram-positive TMK
Sulfonylpiperidine core for thymidylate kinase inhibition assay context
MIC and enzyme inhibition endpoint review
CNS-penetrant compound design
Low LogP and high TPSA morpholine-sulfonamide building block
Permeability and CYP interaction endpoint review
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